REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:14][F:15])([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].Cl.[CH3:17]O>>[CH3:17][O:4][C:3](=[O:5])[C:2]([NH2:1])([CH2:14][F:15])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring until pH ~10
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is dried for 3 hours under the vacuum of an oil pump
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
After dissolving in absolute methanol (400 ml)
|
Type
|
CONCENTRATION
|
Details
|
saturating with HCl gas
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 90° C. overnight again
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
ADDITION
|
Details
|
a solution of sodium carbonate is added
|
Type
|
EXTRACTION
|
Details
|
The suspension is extracted 3 times with ether
|
Type
|
FILTRATION
|
Details
|
the combined ether extracts are filtered
|
Type
|
WASH
|
Details
|
washed carefully with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1=CC=C(C=C1)O)(CF)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |